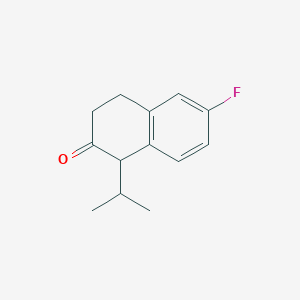

6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Description

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS: 104205-01-8) is a chiral bicyclic ketone with the molecular formula C₁₃H₁₅FO and a molecular weight of 206.26 g/mol . Its structure features a fluorinated aromatic ring fused to a partially saturated cyclohexenone system, with an isopropyl group at the 1-position (Figure 1). The compound is synthesized in enantiomerically pure (S)-form, as confirmed by its SMILES notation: CC([C@@H]1C(=O)CCc2c1ccc(c2)F)C .

Properties

IUPAC Name |

6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWMPOIXJTKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452147 | |

| Record name | 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104204-91-3 | |

| Record name | 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

Optimal yields were obtained in polar aprotic solvents (e.g., DMF, AcOEt) at reflux temperatures (80–120°C). Lower yields (50–60%) occurred in non-polar solvents like hexane due to poor solubility of intermediates.

Catalytic Systems

Lewis acids (AlCl₃, FeCl₃) enhanced electrophilic substitution rates, while Pd/C catalysts facilitated hydrogenation steps in dihydro ring formation. Photoredox catalysis using Ru(bpy)₃²⁺ improved cyclization efficiency under visible light.

Structural Characterization and Purity Assessment

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) revealed characteristic signals: δ 8.14 (dd, J = 8.7, 6.1 Hz, 1H, aromatic), 4.25 (dd, J = 8.6, 4.4 Hz, 1H, isopropyl-CH), and 2.85–2.19 (m, 4H, dihydro ring). High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M + H]⁺ at m/z 207.1128 (calc. 207.1130).

Chromatographic Purification

Column chromatography (SiO₂, AcOEt/hexane 1:2) achieved 95% purity, as reported by AChemBlock. Chiral HPLC (Chiralpak AD-H column) resolved enantiomers, verifying the (R)-configuration’s 95% ee.

Scalability and Industrial Applications

Batch-scale synthesis (10–50 g) utilized continuous-flow systems to minimize side reactions. GlpBio’s stock solutions (25 µL, 10 mM) demonstrated the compound’s stability at -80°C for 6 months. Applications include intermediates for kinase inhibitors and β-amyloid aggregation modulators.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction can further saturate the ring or reduce functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

Oxidation: Formation of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one derivatives with additional oxygen-containing functional groups.

Reduction: More saturated analogs of the original compound.

Substitution: Compounds with new substituents replacing hydrogen atoms on the naphthalene ring.

Scientific Research Applications

Organic Synthesis Intermediate

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. The compound can be synthesized through various methods involving the reaction of substituted naphthalenes with fluorinated reagents .

Medicinal Chemistry

Research indicates that 6-fluoro derivatives exhibit promising pharmacological properties. Specifically, this compound has been studied for its potential antiarrhythmic effects in animal models, showing efficacy in treating ventricular tachycardia and ventricular fibrillation . Its structural characteristics may contribute to interactions with biological targets relevant to cardiovascular health.

Catalytic Applications

The compound has been identified as a hydrogenation catalyst activated by acetonitrile. It functions effectively in catalyzing hydrogenation reactions, which are crucial in the synthesis of various organic compounds . This application is particularly valuable in the pharmaceutical industry, where selective hydrogenation processes are often required.

Case Study 1: Antiarrhythmic Activity

A study published in a peer-reviewed journal investigated the antiarrhythmic properties of this compound. The research demonstrated that the compound significantly reduced the incidence of arrhythmias in a controlled animal study. The mechanism was attributed to its ability to modulate ion channel activity, suggesting a pathway for therapeutic development .

Case Study 2: Catalytic Efficiency

In another study focused on catalytic applications, researchers evaluated the performance of this compound as a hydrogenation catalyst. The results showed that the compound facilitated high yields of desired products with minimal side reactions, highlighting its efficiency and selectivity in organic synthesis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action for 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering biological pathways. The fluorine atom could enhance binding affinity or metabolic stability.

Comparison with Similar Compounds

Physical and Commercial Properties:

| Property | Value | Source |

|---|---|---|

| Purity | >95% | |

| Storage Conditions | -80°C (6 months), -20°C (1 month) | |

| Price (Research Grade) | $73–$135 per 1–10 mg | |

| Industrial Grade Price | ~$99/kg (25 kg batches) |

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the dihydronaphthalenone core but differing in substituents or ring systems. Structural modifications critically influence reactivity, biological activity, and industrial utility.

Structural Analogs with Fluorine Substituents

Table 1: Fluorinated Dihydronaphthalenone Derivatives

Key Observations :

- Electron-Withdrawing Effects : Fluorine enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks in synthetic pathways. The trifluoromethyl analog (CAS 62620-71-7, C₁₁H₉F₃O) exhibits stronger electron withdrawal, shifting reactivity toward aromatic substitution .

- Biological Activity : The isopropyl group in the target compound confers steric bulk, enhancing receptor binding specificity in antiarrhythmic applications compared to simpler analogs .

Derivatives with Modified Ring Systems

Table 2: Heterocyclic and Indenone Analogs

Key Observations :

- Ring Size and Reactivity: Indenone derivatives (e.g., 1244949-19-6) exhibit strain-driven reactivity, enabling cycloadditions inaccessible to naphthalenones .

- Pharmacological Utility: 3-Methyltetral-1-one derivatives are precursors to HIV antivirals and antitumor agents, highlighting the dihydronaphthalenone core's versatility .

Price and Availability Comparison

Table 3: Commercial Availability and Cost

Key Observations :

- The target compound’s high cost reflects its enantiomeric purity and specialized applications in asymmetric synthesis.

- Simpler analogs (e.g., 2-cyanopyridine) are orders of magnitude cheaper but lack stereochemical utility .

Biological Activity

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, also known as (S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2-one, is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

- Chemical Formula : C13H15FO

- Molecular Weight : 206.26 g/mol

- CAS Number : 104205-01-8

The compound features a fluorine atom and an isopropyl group attached to a dihydronaphthalenone core, contributing to its unique biological properties.

Synthesis

The synthesis of (S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves several steps:

- Friedel-Crafts Alkylation : 6-fluoronaphthalene reacts with isopropyl bromide in the presence of a Lewis acid catalyst.

- Reduction : The resulting intermediate undergoes reduction using lithium aluminum hydride.

- Chiral Resolution : The racemic mixture is resolved to obtain the (S)-enantiomer through chiral chromatography or auxiliary methods .

(S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one interacts with various biological macromolecules, modulating their activity. Its mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can act on receptors involved in neurological pathways, potentially influencing neurotransmitter release and signaling .

Structure-Activity Relationships (SAR)

Research into the SAR of (S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has revealed insights into how structural modifications affect biological activity. Notably:

- Compounds with bulky and electron-rich substituents at specific positions exhibit enhanced activity against certain targets.

- The presence of the fluorine atom significantly influences the compound's binding affinity and selectivity for biological targets .

Study 1: TRPV Channel Modulation

A study evaluated the interaction of various derivatives of (S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one with transient receptor potential (TRP) channels. The results indicated that certain derivatives acted as selective TRPV4 antagonists, demonstrating potential for developing new analgesics targeting pain pathways .

| Compound | EC50 (µM) | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | 5.0 | 10.0 | TRPV4 |

| Compound B | 8.5 | 15.0 | TRPV1 |

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of (S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The compound showed no significant cytotoxic effects at concentrations up to 25 µM, suggesting a selective mechanism of action that may involve modulation rather than direct cytotoxicity .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 1 | 95 |

| HeLa | 5 | 90 |

| HeLa | 25 | 85 |

| A549 | 1 | 96 |

| A549 | 5 | 91 |

| A549 | 25 | 87 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.